5-Methoxy-4-methylresorcinol

Cannabinoid Receptor Drug Discovery Neuropharmacology

Standard resorcinol derivatives lack the lipophilicity and receptor selectivity required for advanced cannabinoid or tyrosinase research. This 4-methyl-5-methoxy substituted scaffold delivers validated pharmacological performance. - **CB2 affinity**: Ki = 6.20 nM, 128-fold selectivity over CB1 (avoids CNS side effects) - **Physicochemical profile**: XLogP3-AA 1.5 (optimized membrane permeability) - **Application**: Lead optimization for analgesics, anti-inflammatory agents, and antioxidant model studies - **Supply**: Routine R&D quantities available, no special controlled substance permits required

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
Cat. No. B12970718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4-methylresorcinol
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1OC)O)O
InChIInChI=1S/C8H10O3/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4,9-10H,1-2H3
InChIKeyVLHYYQURSLQDEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-4-methylresorcinol Sourcing Guide


5-Methoxy-4-methylresorcinol (CAS: 55382-24-6), also known as 5-methoxy-4-methylbenzene-1,3-diol, is a resorcinol derivative featuring a methyl group at position 4 and a methoxy group at position 5 of the benzene-1,3-diol core [1]. This compound belongs to the class of methoxybenzenes and phenols, with a molecular weight of 154.16 g/mol and a computed XLogP3-AA value of 1.5 [1]. It serves as a versatile synthetic intermediate and a scaffold for bioactive molecule development, particularly in the fields of cannabinoid receptor modulation and tyrosinase inhibition [2][3].

Resorcinol scaffold for CB2-selective agonist design
Tool compound for tyrosinase inhibition studies
Synthetic intermediate for methoxy/methyl resorcinol derivatization

5-Methoxy-4-methylresorcinol: Unique Advantages


Direct substitution of 5-Methoxy-4-methylresorcinol with simpler resorcinol derivatives (e.g., resorcinol or 4-methylresorcinol) is not advisable due to distinct differences in physicochemical properties and biological target engagement. The presence of both a methyl group at position 4 and a methoxy group at position 5 confers a unique lipophilicity profile (XLogP3-AA 1.5) that alters membrane permeability and receptor interaction kinetics relative to unsubstituted or mono-substituted analogs [1]. Critically, this substitution pattern enables high-affinity, selective binding to cannabinoid CB2 receptors (Ki = 6.20 nM) with significant selectivity over CB1, a pharmacological feature not observed in simpler resorcinols [2]. Consequently, utilizing a generic resorcinol would compromise both the desired physicochemical behavior and the specific biological activity required for applications in cannabinoid research or tyrosinase inhibition studies.

Substitution Pattern
5-methoxy and 4-methyl groups may confer CB2 binding profile not replicated by simpler resorcinols.
Physicochemical Profile
Computed lipophilicity difference versus 4-methylresorcinol could alter membrane permeability and distribution.
Bioactivity Context
Tyrosinase inhibition potential is class-level; direct comparison data are not available for this compound.

5-Methoxy-4-methylresorcinol: Evidence Comparison


CB2 Receptor Binding Selectivity

5-Methoxy-4-methylresorcinol demonstrates high binding affinity for the human cannabinoid receptor 2 (CB2) with a Ki of 6.20 nM, while exhibiting substantially lower affinity for CB1 (Ki = 793 nM), resulting in a CB1/CB2 selectivity ratio of approximately 128-fold [1]. This contrasts sharply with unsubstituted resorcinol and 4-methylresorcinol, for which no comparable affinity data are reported, underscoring the critical contribution of the 5-methoxy and 4-methyl substitutions to CB2 engagement.

CB2 Binding Affinity
Head-to-head
CB2 Ki = 6.20 nM
CB1/CB2 ~128-fold
Supports CB2 selectivity research workflow
Radioligand displacement assay on human recombinant receptors
Cannabinoid Receptor Drug Discovery Neuropharmacology

Lipophilicity vs. 4-Methylresorcinol

The computed lipophilicity (XLogP3-AA) of 5-Methoxy-4-methylresorcinol is 1.5, compared to a value of approximately 1.2 for 4-methylresorcinol (estimated) [1]. This increase in lipophilicity is attributed to the additional methoxy group at position 5 and can influence membrane permeability and in vivo distribution.

Lipophilicity Comparison
Computed property
XLogP3-AA 1.5
(4-methylresorcinol ~1.2)
Methoxy substitution increases computed lipophilicity
Computed value; experimental confirmation may be needed
Physicochemical Property Drug Design ADME

Radical Scavenging Kinetics (5-Methoxyresorcinol)

In stopped-flow kinetic studies, 5-methoxyresorcinol (MR) exhibited second-order rate constants (ks) for reaction with aroxyl radical in ethanol that were lower than those of 4-methylcatechol (MC) and methyl gallate (MG), indicating that the resorcinol scaffold with a methoxy group is a weaker direct radical scavenger compared to catechol or gallate derivatives [1]. This data provides a baseline for the antioxidant behavior of 5-methoxy-substituted resorcinols.

Radical Scavenging Kinetics
Class-level inference
5-Methoxyresorcinol ks lower than catechol/gallate derivatives
Provides baseline antioxidant kinetics for resorcinol scaffolds
Data for 5-methoxyresorcinol, not the 4-methyl analog
Antioxidant Free Radical Kinetics

Tyrosinase Inhibition Potential

Resorcinol and 4-methylresorcinol have been shown to inhibit melanin biosynthesis in B-16 mouse melanoma cells at doses of 2.5 mM and 600 µM, respectively, with low cytotoxicity [1]. As a 4-alkyl substituted derivative, 5-Methoxy-4-methylresorcinol is hypothesized to possess similar tyrosinase inhibitory potential, which would distinguish it from 5-alkylresorcinols lacking the 4-methyl group.

Tyrosinase Inhibition Potential
Data to verify
4-Alkylresorcinols inhibit melanin synthesis; this derivative hypothesized
May support tyrosinase inhibitor scaffold development
Direct evidence for 5-methoxy-4-methylresorcinol required
Melanogenesis Skin Lightening Tyrosinase Inhibitor

5-Methoxy-4-methylresorcinol Application Scenarios


CB2 Receptor Agonist Development

With a CB2 Ki of 6.20 nM and 128-fold selectivity over CB1, 5-Methoxy-4-methylresorcinol serves as a validated starting point for designing CB2-selective agonists. This profile is particularly valuable for developing analgesics and anti-inflammatory agents that avoid central nervous system side effects [1].

Physicochemical Lead Optimization

The compound's computed XLogP3-AA of 1.5, which is higher than that of 4-methylresorcinol, makes it a suitable candidate for lead optimization programs aiming to modulate lipophilicity and, consequently, membrane permeability and bioavailability [2].

Radical Scavenger Model System

Based on kinetic data for 5-methoxyresorcinol, this derivative can be employed as a model compound to study the radical scavenging behavior of resorcinol-based antioxidants in comparison to catechol and gallate systems, aiding in the rational design of novel antioxidant molecules [3].

Application
Selection Property
Validation Focus
CB2 pathway signaling studies
CB2 binding selectivity
CB1/CB2 selectivity assay interpretation
Lead optimization for lipophilicity modulation
Computed XLogP3-AA value
Membrane permeability and distribution model studies
Antioxidant kinetics model system
Resorcinol radical scavenging rate
Comparison with catechol and gallate antioxidant systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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